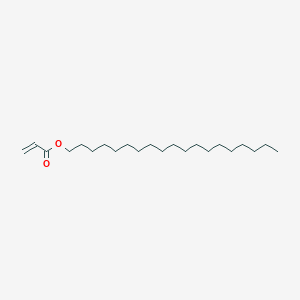
Nonadecyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonadecyl prop-2-enoate is an ester derived from the reaction between nonadecanol and acrylic acid. This compound belongs to the family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties. This compound is characterized by its long nonadecyl chain, which imparts hydrophobic properties, making it useful in applications requiring water resistance.
准备方法
Synthetic Routes and Reaction Conditions
Nonadecyl prop-2-enoate can be synthesized through the esterification of nonadecanol with acrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where nonadecanol and acrylic acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed. The resulting ester is then purified through distillation or other separation techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Nonadecyl prop-2-enoate undergoes various chemical reactions typical of acrylates, including:
Polymerization: The vinyl group in the acrylate moiety can undergo free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nonadecanol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.
Major Products Formed
Polymerization: Polymers with varying properties depending on the co-monomers used.
Hydrolysis: Nonadecanol and acrylic acid.
Addition Reactions: Haloalkanes or thioethers, depending on the reagents used.
科学研究应用
Nonadecyl prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a monomer in the synthesis of hydrophobic polymers and copolymers.
Biology: Investigated for its potential use in creating biocompatible coatings and materials.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the formulation of adhesives, coatings, and sealants that require water resistance.
作用机制
The mechanism of action of nonadecyl prop-2-enoate primarily involves its ability to undergo polymerization and form hydrophobic polymers. The long nonadecyl chain provides hydrophobicity, while the acrylate group allows for polymerization. In biological systems, its hydrophobic nature can be leveraged to create barriers or coatings that prevent water penetration.
相似化合物的比较
Similar Compounds
Methyl prop-2-enoate: A smaller ester with similar reactivity but less hydrophobicity due to the shorter alkyl chain.
Ethyl prop-2-enoate: Similar to methyl prop-2-enoate but with a slightly longer alkyl chain, offering marginally increased hydrophobicity.
Butyl prop-2-enoate: Offers better hydrophobic properties compared to methyl and ethyl esters but still less than nonadecyl prop-2-enoate.
Uniqueness
This compound stands out due to its long nonadecyl chain, which imparts significant hydrophobic properties, making it particularly useful in applications requiring water resistance. Its ability to form polymers with unique properties further enhances its versatility in various scientific and industrial applications.
属性
CAS 编号 |
143689-78-5 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
nonadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(23)4-2/h4H,2-3,5-21H2,1H3 |
InChI 键 |
VABATIYWCXGQQP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
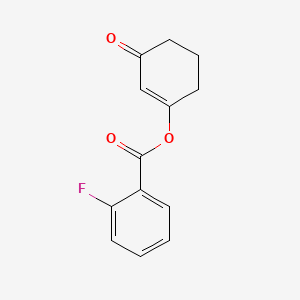
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
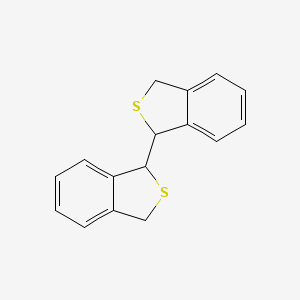
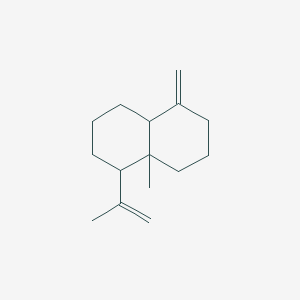
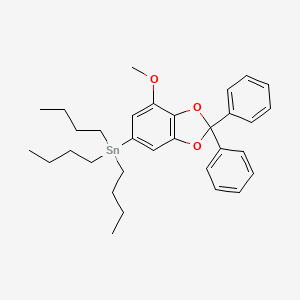
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



